molecular formula C13H13N3S2 B11491872 1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea

1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea

Cat. No.: B11491872
M. Wt: 275.4 g/mol
InChI Key: FDTCYNFZAVQZSM-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas It features a thiourea group bonded to a phenyl ring substituted with a methylsulfanyl group and a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea typically involves the reaction of 2-(methylsulfanyl)aniline with pyridine-3-carbonyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, further influencing its biological activity.

Comparison with Similar Compounds

    1-[2-(Methylsulfanyl)phenyl]-3-phenylthiourea: Similar structure but with a phenyl ring instead of a pyridinyl ring.

    1-[2-(Methylsulfanyl)phenyl]-3-pyridin-2-ylthiourea: Similar structure but with the pyridinyl ring attached at a different position.

Uniqueness: 1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridinyl ring, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H13N3S2

Molecular Weight

275.4 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)-3-pyridin-3-ylthiourea

InChI

InChI=1S/C13H13N3S2/c1-18-12-7-3-2-6-11(12)16-13(17)15-10-5-4-8-14-9-10/h2-9H,1H3,(H2,15,16,17)

InChI Key

FDTCYNFZAVQZSM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=S)NC2=CN=CC=C2

Origin of Product

United States

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